

4-(2-Pyridylazo)resorcinol (PAR): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-(2-Pyridylazo)resorcinol

Cat. No.: B7820689

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-(2-Pyridylazo)resorcinol, commonly abbreviated as PAR, is a highly sensitive and versatile organic chelating agent and chromogenic indicator. Its ability to form stable, intensely colored complexes with a wide array of metal ions has established it as a cornerstone reagent in analytical chemistry.^{[1][2]} This guide provides a detailed overview of the synthesis, chemical properties, and primary applications of PAR, with a focus on spectrophotometric analysis and complexometric titrations. Experimental protocols and quantitative data are presented to serve as a practical resource for laboratory professionals.

Chemical and Physical Properties

PAR is an orange, water-soluble powder that belongs to the family of azo-dyes.^[3] It is known for its utility in the analysis of d-electron metal ions. The structure of PAR features a pyridine ring, an azo group, and a resorcinol moiety, which collectively enable it to act as a terdentate ligand, coordinating with metal ions through the pyridine nitrogen, an azo nitrogen, and a phenolic oxygen.^{[1][4]}

Table 1: General Properties of **4-(2-Pyridylazo)resorcinol**

Property	Value	Reference(s)
Chemical Formula	$C_{11}H_9N_3O_2$	[3]
Molecular Weight	215.21 g/mol	[3]
CAS Number	1141-59-9	
Appearance	Orange powder	[3]
Melting Point	192-202 °C (decomposes)	
Solubility	Partially soluble in water, slightly soluble in ethanol, insoluble in ether.[3] The monosodium salt is water- soluble.[5]	[3][5]
pH Indicator Properties	Red at $pH \leq 5.5$, orange at pH 6-12.5, and red at $pH \geq 13$.	[6]

Synthesis of 4-(2-Pyridylazo)resorcinol

The synthesis of PAR is a well-established two-step process that involves the diazotization of 2-aminopyridine followed by an azo coupling reaction with resorcinol.[1]

Experimental Protocol: Synthesis of PAR

Step 1: Diazotization of 2-Aminopyridine

- Dissolve 2-aminopyridine in an acidic solution, typically hydrochloric acid.[1]
- Cool the solution to 0-5°C in an ice bath. This low temperature is crucial to ensure the stability of the resulting diazonium salt.[1]
- Slowly add a chilled aqueous solution of sodium nitrite to the 2-aminopyridine solution. The acid reacts with sodium nitrite to generate nitrous acid in situ, which then reacts with the protonated amine to form the pyridyl-2-diazonium salt.[1]

Step 2: Azo Coupling with Resorcinol

- Prepare a solution of resorcinol.
- Slowly add the cold diazonium salt solution from Step 1 to the resorcinol solution. The unstable diazonium salt will react with the resorcinol via an azo coupling reaction to form **4-(2-Pyridylazo)resorcinol**.[\[1\]](#)

Purification:

The synthesized PAR can be purified as its sodium salt by recrystallization from a 1:1 ethanol/water mixture. The purity can be verified using thin-layer chromatography (TLC) on a silica gel plate with a mobile phase of n-butanol:ethanol:2M NH₃ (6:2:2).[\[3\]](#)

Applications in Analytical Chemistry

PAR is a widely used reagent for the spectrophotometric determination and complexometric titration of over 50 elements. It forms intensely colored chelates with a variety of metal ions, including zinc, copper, lead, cadmium, nickel, cobalt, and mercury.[\[1\]](#)[\[3\]](#)

Spectrophotometric Determination of Metal Ions

The formation of a metal-PAR complex results in a significant shift in the absorption spectrum, allowing for the quantitative determination of metal ion concentrations.[\[1\]](#)

Table 2: Molar Absorptivity of Selected Metal-PAR Complexes

Metal Ion	Wavelength (nm)	Molar Absorptivity (ϵ , $M^{-1}cm^{-1}$)	pH	Reference(s)
Zn ²⁺	492	71,500	7.4	[2]
Zn ²⁺	494	83,000	9.2-10.6	
Cu ²⁺	495-500	76,200	10	
Pb ²⁺	-	-	-	-
Cd ²⁺	-	-	-	-
Ni ²⁺	-	-	-	-
Co ²⁺	-	-	-	-
Hg ²⁺	-	-	-	-

Table 3: Stability Constants of Selected Metal-PAR Complexes

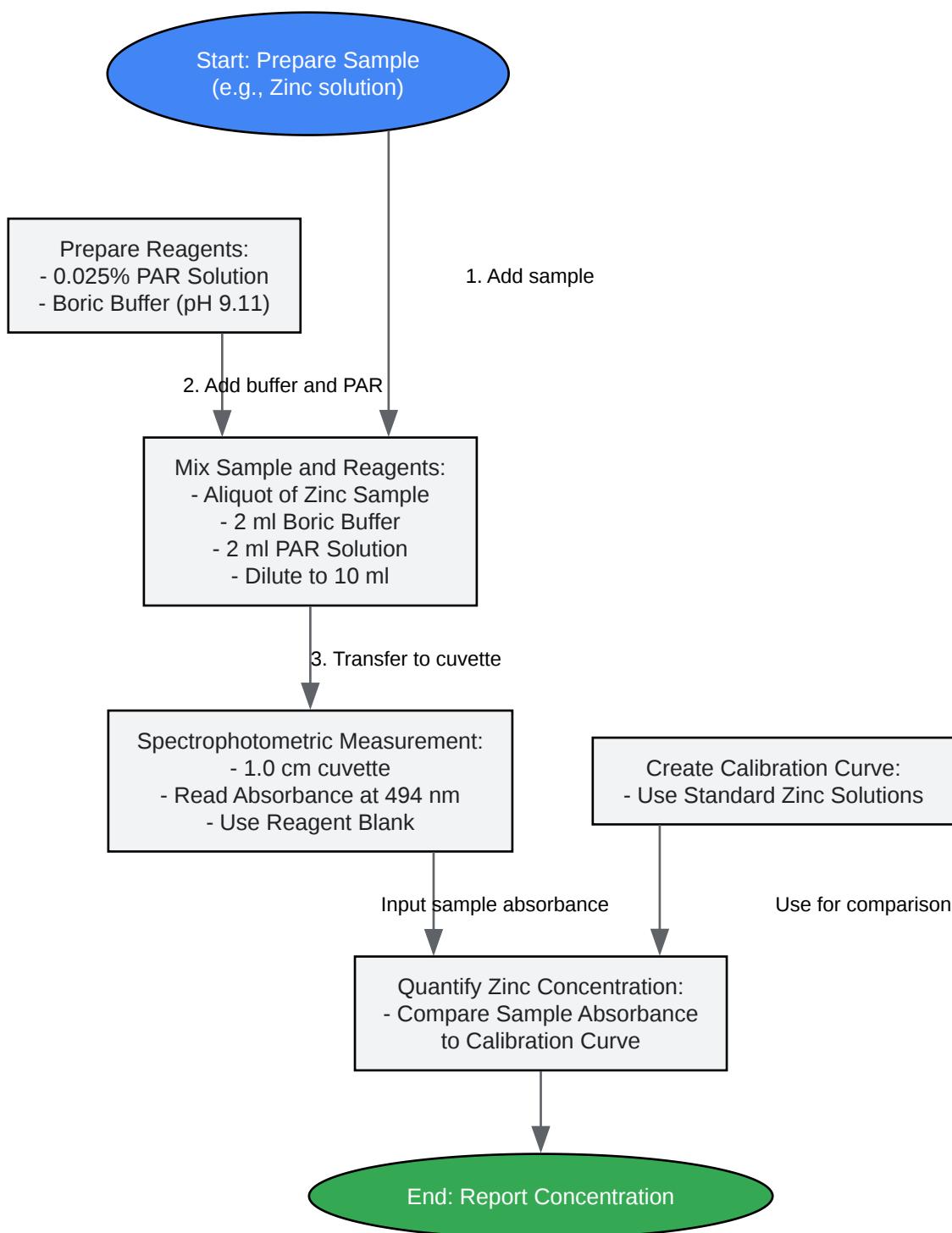
Metal Ion	Complex	Dissociation Constant (Kd)	Conditions	Reference(s)
Zn ²⁺	Zn(PAR) ₂	$7.08 \times 10^{-13} M^2$	pH 7.4	[2]
Cu ²⁺	Cu(PAR) ₂	-	pH 10	
Pb ²⁺	-	-	-	-
Cd ²⁺	-	-	-	-
Ni ²⁺	-	-	-	-
Co ²⁺	-	-	-	-
Mn ²⁺	-	-	-	-

Experimental Protocol: Spectrophotometric Determination of Zinc(II)

This protocol is adapted for the determination of zinc in the range of 0.5-10 ppm.

- Reagent Preparation:
 - Prepare a 0.025% (w/v) PAR solution.
 - Prepare a boric buffer solution with a pH of 9.11.
- Sample Preparation:
 - Place an appropriate aliquot of the zinc-containing sample into a 10 ml calibration flask.
 - Add 2 ml of the boric buffer solution.
 - Add 2 ml of the PAR solution.
 - Dilute the mixture to the 10 ml mark with deionized water.
- Measurement:
 - Use a spectrophotometer with a 1.0 cm quartz cuvette.
 - Measure the absorbance at 494 nm against a reagent blank (a solution containing all components except the zinc sample).
- Quantification:
 - Create a calibration curve by measuring the absorbance of standard zinc solutions of known concentrations.
 - Determine the concentration of the unknown sample by comparing its absorbance to the calibration curve.

Complexometric Titration


PAR serves as an excellent indicator in complexometric titrations, typically with EDTA as the titrant. The endpoint is marked by a distinct color change when the metal-PAR complex is fully converted to the more stable metal-EDTA complex.[\[7\]](#)[\[8\]](#)

Experimental Protocol: Direct Titration of Lead(II) with EDTA using a PAR-like Indicator System

While a specific protocol for PAR in lead titration was not detailed in the provided search results, a general procedure for a similar complexometric titration using an azo-dye indicator (Eriochrome Black T) is outlined below. The principles are transferable to PAR.

- Reagent Preparation:
 - Prepare a standard 0.01 M EDTA solution.
 - Prepare a pH 10 buffer solution (e.g., ammonia-ammonium chloride buffer).[9]
 - Prepare an indicator solution (e.g., Eriochrome Black T ground with NaCl).[9]
- Sample Preparation:
 - Pipette a known volume (e.g., 10-30 ml) of a 0.01 M lead solution into a 250 ml flask.
 - Add a small amount of a weak chelating agent like tartaric acid to prevent precipitation of lead hydroxide.[9]
 - Add 5 ml of the pH 10 buffer and dilute to approximately 50-100 ml with deionized water. [9]
 - Add a small amount of the indicator powder.[9] The solution should turn a violet or wine-red color due to the formation of the lead-indicator complex.[9][10]
- Titration:
 - Titrate the lead solution with the standard 0.01 M EDTA solution.
 - The endpoint is reached when the color changes from violet/wine-red to a clear blue, indicating that all the lead has been complexed by the EDTA.[9][10]

Visualizations

[Click to download full resolution via product page](#)

Caption: Workflow for the spectrophotometric determination of zinc using PAR.

Conclusion

4-(2-Pyridylazo)resorcinol is a robust and indispensable tool in the field of analytical chemistry. Its well-characterized synthesis, distinct colorimetric properties upon metal chelation, and applicability in both spectrophotometry and titrimetry make it a valuable reagent for researchers and drug development professionals. The quantitative data and experimental protocols provided in this guide offer a solid foundation for the successful application of PAR in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-(2-Pyridylazo)resorcinol | PAR Reagent | RUO [benchchem.com]
- 2. Molar absorption coefficients and stability constants of metal complexes of 4-(2-pyridylazo)resorcinol (PAR): Revisiting common chelating probe for the study of metalloproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-(2-PYRIDYLAZO)RESORCINOL | 1141-59-9 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. webstor.srmist.edu.in [webstor.srmist.edu.in]
- 8. Complexometric Titration: Principles & Procedure Explained [vedantu.com]
- 9. afitch.sites.luc.edu [afitch.sites.luc.edu]
- 10. chemistry-dictionary.yallascience.com [chemistry-dictionary.yallascience.com]
- To cite this document: BenchChem. [4-(2-Pyridylazo)resorcinol (PAR): A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b7820689#what-is-4-2-pyridylazo-resorcinol\]](https://www.benchchem.com/product/b7820689#what-is-4-2-pyridylazo-resorcinol)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com